molecular formula C6H2BrClF3N B1403601 2-Bromo-4-chloro-3-(trifluoromethyl)pyridine CAS No. 1211541-07-9

2-Bromo-4-chloro-3-(trifluoromethyl)pyridine

Cat. No.: B1403601
CAS No.: 1211541-07-9
M. Wt: 260.44 g/mol
InChI Key: GMPWMGQYHMBRQC-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2BrClF3N. It is a pyridine derivative that contains bromine, chlorine, and trifluoromethyl groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-3-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the use of bromine and chlorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure regioselectivity and to minimize the formation of by-products .

Another approach involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group into the pyridine ring. This can be achieved through various methods, including the use of trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and other oxidizing agents are used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride and other reducing agents are used for reduction reactions.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and various coupled products depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-4-chloro-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-3-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The presence of halogen and trifluoromethyl groups enhances its reactivity and allows it to participate in a wide range of chemical reactions. These interactions often involve the formation of covalent bonds with nucleophilic sites on target molecules, leading to the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(trifluoromethyl)pyridine
  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine

Uniqueness

2-Bromo-4-chloro-3-(trifluoromethyl)pyridine is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications .

Properties

IUPAC Name

2-bromo-4-chloro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF3N/c7-5-4(6(9,10)11)3(8)1-2-12-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPWMGQYHMBRQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901244460
Record name Pyridine, 2-bromo-4-chloro-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901244460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211541-07-9
Record name Pyridine, 2-bromo-4-chloro-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211541-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-bromo-4-chloro-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901244460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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